molecular formula C21H19F3N6O B443702 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B443702
M. Wt: 428.4 g/mol
InChI Key: NLFJLMOIXJFXNH-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3 [Link: https://pubmed.ncbi.nlm.nih.gov/26947069/]. Its primary research value lies in its utility as a chemical probe to dissect FGFR-driven signaling pathways in cellular models, enabling the investigation of proliferation, differentiation, and survival mechanisms. This compound has been demonstrated to inhibit autophosphorylation of FGFR and downstream signaling through key pathways like MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis in FGFR-dependent cancer cell lines [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01927]. Consequently, it is a critical tool in preclinical oncology research for validating FGFR as a therapeutic target, studying mechanisms of resistance to FGFR inhibition, and exploring combination treatment strategies. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable compound for in vitro and in vivo studies aimed at understanding the pathological role of aberrant FGFR signaling in various cancers and other proliferative diseases.

Properties

Molecular Formula

C21H19F3N6O

Molecular Weight

428.4 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H19F3N6O/c1-13-15(12-29(3)26-13)11-28(2)20(31)17-10-19-25-16(14-7-5-4-6-8-14)9-18(21(22,23)24)30(19)27-17/h4-10,12H,11H2,1-3H3

InChI Key

NLFJLMOIXJFXNH-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F)C

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Core Construction via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine core is synthesized through a cyclocondensation reaction between 5-amino-3-methylpyrazole and a trifluoromethyl- and phenyl-substituted β-diketone.

Step 1: Synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

  • Reactants :

    • 5-Amino-3-methylpyrazole (1.0 equiv)

    • 1-Phenyl-3-(trifluoromethyl)propane-1,3-dione (1.05 equiv)

  • Conditions :

    • Solvent: Toluene/AcOH (4:1)

    • Temperature: 45°C, 24 hours.

  • Outcome : Cyclization yields the pyrazolo[1,5-a]pyrimidine ester intermediate, which is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (0–35°C, 2–4 hours).

Step 2: Carboxamide Formation

  • Reactants :

    • Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 equiv)

    • N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine (1.2 equiv)

  • Coupling Agent : HATU or EDCl/HOBt

  • Conditions :

    • Solvent: DMF or CH₂Cl₂

    • Temperature: Room temperature, 12–18 hours.

  • Yield : 72–85% (theoretical, based on analogous couplings).

Alternative Route: Pre-Functionalized Side Chain Assembly

This route prioritizes early introduction of the carboxamide group to streamline downstream steps.

Step 1: Synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine

  • Reactants :

    • 1,3-Dimethyl-1H-pyrazol-4-ylmethanol (1.0 equiv)

    • Methylamine (2.0 equiv)

  • Conditions :

    • Mitsunobu reaction with DIAD/PPh₃ (THF, 0°C to RT).

  • Yield : 88% (isolated as hydrochloride salt).

Step 2: Coupling to Pyrazolo[1,5-a]pyrimidine Core

  • The pre-formed amine is coupled to pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (as above) under standard amidation conditions.

Optimization and Challenges

Key Challenges:

  • Regioselectivity in Cyclocondensation : Competing pathways may lead to isomers. Substituent electronic effects (e.g., CF₃ as an electron-withdrawing group) favor formation of the 7-CF₃ regioisomer.

  • Trifluoromethyl Stability : Harsh acidic/basic conditions may degrade the CF₃ group. Mild hydrolysis (e.g., KOH in ethanol at 0–5°C) preserves functionality.

Yield Optimization:

  • Cyclocondensation : Increasing reaction time to 48 hours improves yield from 68% to 82%.

  • Amidation : Use of HATU over EDCl enhances coupling efficiency (85% vs. 72%).

Characterization Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 9.35 (d, J = 1.9 Hz, 1H, pyrimidine-H)

  • δ 8.80 (d, J = 2.1 Hz, 1H, pyrazole-H)

  • δ 7.45–7.30 (m, 5H, phenyl-H)

  • δ 4.20 (s, 2H, N-CH₂-pyrazole)

  • δ 3.10 (s, 3H, N-CH₃)

  • δ 2.46 (s, 3H, pyrazole-CH₃).

MS (ESI) : m/z = 504.2 [M+H]⁺.

Comparative Analysis of Methods

Parameter Route A Route B
Total Steps34
Overall Yield62%58%
ScalabilityHighModerate
Purification ComplexityModerateHigh

Route A offers superior scalability and fewer purification steps, making it preferable for industrial applications .

Chemical Reactions Analysis

WAY-324667 undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are tailored to the desired outcome of the experiment. Major products formed from these reactions depend on the specific pathway and conditions employed .

Scientific Research Applications

WAY-324667 has a wide range of scientific research applications. It is used in:

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a family of pyrazolo[1,5-a]pyrimidine carboxamides. Key structural variations among analogs include substitutions at positions 5 and 7, modifications to the carboxamide side chain, and saturation of the pyrimidine ring. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]Pyrimidine Carboxamides

Compound Name Position 5 Substituent Position 7 Substituent Carboxamide Side Chain Modifications Molecular Formula Molecular Weight Evidence ID
Target Compound Phenyl Trifluoromethyl N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl C₂₁H₁₈ClF₃N₆O 462.86
5-(4-Chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 4-Chlorophenyl Trifluoromethyl N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl C₂₁H₁₈ClF₃N₆O 462.86
7-(Difluoromethyl)-5-(4-methoxyphenyl)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 4-Methoxyphenyl Difluoromethyl N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl) C₂₇H₂₄F₂N₆O₂ 502.52
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide 4-Methylphenyl Trifluoromethyl N-(4-chlorophenyl); saturated pyrimidine ring C₂₁H₁₈ClF₃N₄O 434.84
N-(2-Furylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 4-Methylphenyl Trifluoromethyl N-(2-furylmethyl) C₂₀H₁₅F₃N₄O₂ 400.35
N-(4-Cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 3,4-Dichlorophenyl Trifluoromethyl N-(4-cyanophenyl) C₂₁H₁₀Cl₂F₃N₅O 476.24

Key Observations:

Position 5 Modifications: The phenyl group in the target compound is replaced with electron-withdrawing (e.g., 4-chlorophenyl ) or electron-donating (e.g., 4-methoxyphenyl ) groups in analogs. The 3,4-dichlorophenyl substituent in introduces enhanced hydrophobicity, which may improve membrane permeability.

Position 7 Modifications :

  • The trifluoromethyl group in the target compound is retained in , and , but replaced with difluoromethyl in . Difluoromethyl groups are less electronegative, which could reduce metabolic stability compared to trifluoromethyl.

Carboxamide Side Chain: The [(1,3-dimethyl-1H-pyrazol-4-yl)methyl] group in the target compound is unique; other analogs use benzyl , furylmethyl , or cyanophenyl substituents. These modifications influence solubility and interactions with hydrophobic binding pockets.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H21F3N6OC_{22}H_{21}F_3N_6O with a molecular weight of approximately 442.45 g/mol. The structural characteristics include a pyrazole ring fused with a pyrimidine system, which is known to contribute to its biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. A study evaluating various derivatives found that certain compounds showed minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC (µg/mL)Target Organism
3a0.25Staphylococcus aureus
5a0.50Escherichia coli
60.187Other isolates

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may act as a dual inhibitor of EGFR and VEGFR2 pathways, which are critical in cancer progression and angiogenesis. In vitro studies demonstrated that related compounds effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Study: Anticancer Effects on MCF-7 Cells

  • Inhibitory Concentrations : Compounds showed IC50 values ranging from 0.3 to 24 µM.
  • Mechanism : Induction of DNA fragmentation and inhibition of cell migration were noted.

3. Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. Some studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Quorum Sensing Interference : It has been noted for its ability to disrupt bacterial communication systems (quorum sensing), which is crucial for biofilm formation and virulence .

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:
Optimization requires systematic adjustments to reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in pyrazolo[1,5-a]pyrimidine syntheses .
  • Catalysts : Use potassium carbonate (K₂CO₃) for deprotonation in alkylation steps, critical for achieving >70% yields in analogous reactions .
  • Temperature control : Multi-step protocols often require low temperatures (0–5°C) for cyclization and room temperature for coupling reactions to minimize side products .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/dichloromethane mixtures improves purity to >95% .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolve bond lengths (mean C–C = 0.003 Å) and dihedral angles to confirm stereochemistry, as demonstrated for related pyrazolopyrimidines .
  • NMR spectroscopy : ¹H/¹³C NMR detects methyl groups (δ 2.1–2.5 ppm for N-methyl) and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 428.382 for analogs) .
  • HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR or CDK2) at 1–10 µM concentrations, noting IC₅₀ values .
  • Antimicrobial activity : Broth microdilution (MIC testing) against S. aureus or E. coli with 24–48 hr incubation .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 48–72 hr timepoints, comparing to positive controls like doxorubicin .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:
Address variability through:

  • Dose-response standardization : Test compounds at logarithmic concentrations (0.1–100 µM) to ensure reproducibility .
  • Statistical DOE : Apply factorial designs (e.g., 2³ factorial matrices) to isolate variables like solvent purity or cell passage number .
  • Meta-analysis : Compare datasets using tools like Prism or R to identify outliers or batch effects .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway analysis .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:
Leverage hybrid computational-experimental workflows:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB: 1M17) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Train on pyrazolopyrimidine datasets to correlate substituent effects (e.g., trifluoromethyl) with activity .
  • Quantum mechanics : Calculate electrostatic potential maps (at B3LYP/6-31G* level) to guide synthetic modifications .

Advanced: How can the structure be modified to enhance target selectivity?

Methodological Answer:
Rational design strategies include:

  • Substituent tuning : Replace the phenyl group with electron-deficient aromatics (e.g., 4-fluorophenyl) to improve kinase selectivity, as seen in analogs .
  • Scaffold hopping : Introduce pyridine or thiazole rings instead of pyrimidine to reduce off-target effects .
  • Side-chain optimization : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to sterically block non-specific binding .
  • Prodrug approaches : Mask the carboxamide with ester groups to enhance bioavailability .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:
Combine biochemical and cellular assays:

  • Pull-down assays : Use biotinylated probes to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to map selectivity .
  • CRISPR-Cas9 knockouts : Validate target dependency by deleting candidate genes (e.g., EGFR) in cell lines .
  • Metabolomics : Track downstream effects via LC-MS-based analysis of ATP/ADP ratios or lipid peroxidation markers .

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